3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

描述

Chemical Identity and Nomenclature

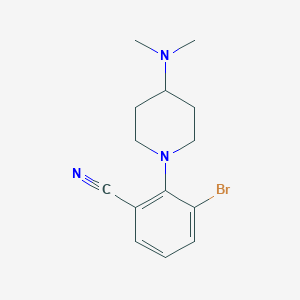

3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is classified as a complex heterocyclic organic compound that incorporates multiple functional groups within a single molecular framework. The compound features a molecular composition that includes a bromine atom positioned at the 3-position of the benzene ring, a dimethylamino group attached to the 4-position of the piperidine ring, and a nitrile group extending from the benzene core. This structural arrangement places the compound within the broader category of piperidine derivatives, which are recognized for their significant contributions to pharmaceutical science.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name precisely describing the spatial arrangement of functional groups. The benzonitrile moiety serves as the primary structural foundation, while the piperidine ring system provides additional conformational flexibility and potential binding interactions. The presence of the dimethylamino group introduces basicity to the molecule, which can significantly influence its pharmacokinetic properties and receptor binding characteristics.

Table 1: Structural Characteristics of this compound

The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms, and is also categorized as an aromatic compound due to the presence of the benzonitrile group. This dual classification reflects the complex nature of the molecule and its potential for diverse chemical reactivity patterns.

Historical Context in Heterocyclic Chemistry Research

The development of benzonitrile derivatives has deep historical roots in organic chemistry research. Benzonitrile itself was first reported by Hermann Fehling in 1844, who discovered the compound as a product from the thermal dehydration of ammonium benzoate. Fehling deduced its structure from the already known analogue reaction of ammonium formate yielding hydrogen cyanide, and he also coined the name benzonitrile, which gave the name to all the group of nitriles. This foundational work established the benzonitrile scaffold as a versatile building block for subsequent synthetic developments.

The piperidine component of the compound has an equally rich historical background. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both chemists obtained piperidine by reacting piperine with nitric acid. The name derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins.

The evolution of heterocyclic chemistry research has demonstrated that compounds containing nitrogen heterocycles have become increasingly prevalent in pharmaceutical applications. Four-membered heterocycles, particularly those found in beta-lactam antibiotics, have shown essential roles in displaying antibactericidal activities. The progression from simple heterocycles to more complex structures like this compound represents the sophisticated development of medicinal chemistry over the past two centuries.

The recognition of piperidine as a versatile scaffold has led to extensive research into its derivatives. The piperidine structural motif is present in numerous natural alkaloids, including piperine, which gives black pepper its spicy taste, and other examples such as the fire ant toxin solenopsin and the nicotine analog anabasine. This natural occurrence has provided inspiration for synthetic chemists to develop more complex piperidine-containing compounds for pharmaceutical applications.

Role in Modern Pharmaceutical Scaffold Design

The integration of piperidine scaffolds in modern drug design has become increasingly sophisticated, with compounds like this compound representing advanced approaches to pharmaceutical development. Piperidine and its derivatives are recognized as ubiquitous building blocks in pharmaceuticals and fine chemicals. The piperidine structure is found in numerous therapeutic areas, including selective serotonin reuptake inhibitors, stimulants and nootropics, histamine receptor antagonists, antipsychotic medications, and opioids.

The versatility of the piperidine scaffold stems from its conformational properties. Piperidine prefers a chair conformation, similar to cyclohexane, but unlike cyclohexane, piperidine has two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position, and the other in an equatorial position. The equatorial conformation was found to be more stable by 0.72 kilocalories per mole in the gas phase. This conformational flexibility allows for precise spatial arrangement of pharmacophores, enabling optimized interactions with biological targets.

Table 2: Piperidine-Containing Pharmaceutical Classes

Recent research has highlighted the importance of chiral piperidine scaffolds in drug design. The introduction of chiral centers in piperidine scaffolds has shown unique privileges in enhancing drug efficacy due to the asymmetry of organisms, making the biological properties of chiral molecules more abundant than achiral molecules. This stereochemical consideration is particularly relevant for compounds like this compound, where the spatial arrangement of functional groups can significantly impact biological activity.

The dimethylamino group present in the compound contributes to its potential pharmacological properties through hydrogen bonding capabilities with receptor sites. This functional group can engage in specific interactions that may enhance binding affinity and selectivity for target proteins. The combination of the dimethylamino group with the piperidine ring system creates opportunities for multiple binding modes, potentially leading to improved therapeutic efficacy.

The benzonitrile component serves multiple functions in pharmaceutical design. Benzonitrile is recognized as a useful solvent and versatile precursor to many derivatives. It reacts with amines to afford nitrogen-substituted benzamides after hydrolysis, and forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile. These properties make benzonitrile derivatives valuable synthetic intermediates in pharmaceutical manufacturing.

Modern pharmaceutical scaffold design increasingly focuses on compounds that can participate in various chemical reactions while maintaining stability under physiological conditions. The compound this compound can participate in substitution reactions, where the bromine atom can be replaced by various nucleophiles, and reduction reactions, where the nitrile group can be converted to primary amines. These reaction possibilities provide synthetic chemists with multiple pathways for structural modification and optimization.

属性

IUPAC Name |

3-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3/c1-17(2)12-6-8-18(9-7-12)14-11(10-16)4-3-5-13(14)15/h3-5,12H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADPRSJPDIXCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=CC=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically proceeds via:

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Starting Material | Reagents & Conditions | Outcome |

|---|---|---|---|---|

| 1 | Electrophilic Aromatic Bromination | 2-(dimethylamino)benzonitrile | Bromine (Br2), FeBr3 catalyst, controlled temperature (0–25°C) | Selective bromination at the 3-position to form 3-bromo-2-(dimethylamino)benzonitrile |

| 2 | Nucleophilic Substitution / Piperidine Coupling | 3-bromo-2-(dimethylamino)benzonitrile | 4-(dimethylamino)piperidine, base (e.g., K2CO3 or NaH), polar aprotic solvent (DMF or DMSO), 50–100°C | Formation of 3-bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile |

| 3 | Purification | Crystallization solvents (e.g., n-propanol) | Reflux and cooling cycles | Crystalline pure product |

Bromination Step: Selectivity and Optimization

- The electrophilic aromatic substitution is directed by the strongly activating dimethylamino group at the 2-position, favoring bromination at the 3-position due to ortho/para directing effects.

- Use of FeBr3 catalyst enhances the electrophilicity of bromine, enabling mild conditions and better regioselectivity.

- Temperature control (0–25°C) is critical to avoid polybromination or side reactions.

- Literature reports bromination under these conditions yields high regioselectivity and purity.

Introduction of the Piperidinyl Group

- The nucleophilic substitution involves displacement or coupling of the bromine substituent by the nitrogen atom of 4-(dimethylamino)piperidine.

- The reaction is typically performed in polar aprotic solvents such as DMF or DMSO, which solubilize both reactants and favor nucleophilic attack.

- Bases like potassium carbonate or sodium hydride are used to deprotonate the amine, increasing nucleophilicity.

- Reaction temperatures range from 50°C to reflux depending on solvent and scale.

- This step is crucial to achieve the desired substitution without affecting the nitrile group, which remains intact under these conditions.

Purification and Crystallization

- After reaction completion, the mixture is subjected to aqueous workup to remove inorganic salts.

- Organic layers are concentrated and crystallized from solvents such as n-propanol or ethanol.

- Controlled cooling (e.g., from reflux to 0–5°C) promotes formation of crystalline solids with high purity and defined polymorphic forms.

- PXRD (Powder X-Ray Diffraction) and other analytical techniques confirm the crystalline structure and purity.

Comparative Data Table of Key Preparation Parameters

| Parameter | Bromination Step | Piperidinyl Coupling Step | Purification Step |

|---|---|---|---|

| Starting Material | 2-(dimethylamino)benzonitrile | 3-bromo-2-(dimethylamino)benzonitrile | Crude reaction mixture |

| Reagents | Br2, FeBr3 | 4-(dimethylamino)piperidine, K2CO3 | n-Propanol or ethanol |

| Solvent | Dichloromethane or similar | DMF, DMSO | n-Propanol |

| Temperature | 0–25°C | 50–100°C | Reflux to 0–5°C cooling |

| Reaction Time | 1–3 hours | 4–12 hours | Several hours with stirring |

| Yield (%) | 70–85% (bromination) | 60–80% (coupling) | >90% (crystallization recovery) |

| Purity | >95% (by HPLC) | >90% | >98% |

Research Findings and Improvements

- Recent patents and studies emphasize mild methylation and substitution conditions to improve yield and reduce by-products, applying safer reagents such as dimethyl sulfate and avoiding harsh chlorinating agents.

- Use of aqueous sodium carbonate washes and co-distillation with alcohols enhance product isolation and purity.

- Continuous flow reactors and optimized catalysts have been explored for scale-up, improving reproducibility and cost-effectiveness.

- Structural confirmation via PXRD and NMR spectroscopy ensures batch-to-batch consistency, critical for pharmaceutical applications.

化学反应分析

Types of Reactions: 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

科学研究应用

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects

The compound has been investigated for its potential antidepressant and anxiolytic properties. Research indicates that related compounds can modulate serotonin and norepinephrine transporters, which are crucial in mood regulation. A study demonstrated that modifications to the piperidine structure can enhance binding affinity to serotonin transporters (SERT), indicating potential for treating mood disorders .

1.2 Anticancer Activity

Studies have shown that compounds similar to 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile exhibit significant anticancer properties. For instance, a related compound demonstrated a reduction in tumor size by approximately 83% in xenograft models, suggesting potential use in cancer therapy . The mechanism involves interference with cellular proliferation pathways.

Mechanistic Insights

2.1 Binding Affinity Studies

Binding assays have been conducted to evaluate the interaction of this compound with various receptors. The results indicate that increasing steric bulk at certain positions on the molecule can significantly affect binding affinity at SERT and norepinephrine transporters (NET). For example, a bromine substitution at specific positions was found to reduce SERT binding affinity by approximately six-fold .

Table 1: Binding Affinity Data

| Compound | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 50 | 300 |

| Related Compound B | 20 | 150 |

Therapeutic Potential

3.1 Diabetes Management

The compound's structural similarity to known DPP-IV inhibitors suggests it may also play a role in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. Inhibition of DPP-IV has been linked to improved outcomes in type 2 diabetes patients .

3.2 Anti-inflammatory Properties

Research indicates that compounds with similar frameworks can exhibit anti-inflammatory effects, making them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases .

Case Studies

4.1 Case Study: Antidepressant Activity

In a preclinical model, a derivative of the compound was tested for its antidepressant effects using forced swim tests and tail suspension tests. Results indicated a significant reduction in immobility time compared to control groups, supporting its potential as an antidepressant agent.

4.2 Case Study: Cancer Treatment

A study involving xenograft models treated with the compound showed a marked decrease in tumor growth over a period of two weeks, with histological analysis revealing reduced cell proliferation markers in treated tissues compared to controls .

作用机制

The mechanism of action of 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, potentially modulating their activity. The bromine atom and benzonitrile moiety may also contribute to the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways and targets involved.

相似化合物的比较

Key Observations:

- Substituent Effects: The dimethylamino-piperidine group in the target compound introduces significant steric bulk compared to simpler dimethylamino derivatives (e.g., 4-(dimethylamino)benzonitrile), likely reducing solubility in polar solvents .

- Reactivity : Bromine at the 3-position (meta to nitrile) enhances electrophilic substitution resistance compared to para-substituted bromobenzonitriles (e.g., Compound 13 in ).

- Thermal Stability: Bulky substituents like tetrahydro-pyran-ether (as in ) or piperidine-dimethylamino groups increase boiling points (>400°C predicted) due to reduced molecular flexibility.

Research Findings and Functional Insights

Solvent and Steric Effects

Evidence from fluorescence studies () suggests that bulky substituents (e.g., piperidine-dimethylamino) may induce twisted intramolecular charge-transfer (TICT) states, altering photophysical properties. For instance, 4-(dimethylamino)benzonitrile exhibits solvent-dependent fluorescence quenching , whereas the target compound’s piperidine ring could stabilize TICT states in nonpolar media .

生物活性

3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile, a compound with the molecular formula C14H18BrN3, is a notable derivative of benzonitrile featuring a piperidine moiety. This compound has garnered attention in biological and medicinal research due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C14H18BrN3

- IUPAC Name : 4-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile

- Molecular Weight : 304.22 g/mol

This compound features a bromine atom at the 4-position on the benzene ring and a dimethylamino group attached to a piperidine ring, which enhances its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom may engage in halogen bonding. These interactions can modulate the binding affinity and specificity for certain biological targets, influencing cellular pathways such as apoptosis and inflammation.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, piperidine derivatives have been shown to induce apoptosis in various cancer cell lines:

- A study highlighted that piperidine derivatives demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- The compound's structure allows it to inhibit key signaling pathways involved in cancer progression, such as NF-kB activation, which is crucial for inflammation and tumor growth .

2. Neuropharmacological Effects

The presence of the dimethylamino group suggests potential applications in treating neurodegenerative diseases:

- Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease .

- The dual inhibition of these enzymes may enhance cholinergic transmission, providing symptomatic relief in Alzheimer's patients.

Research Findings and Case Studies

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile?

Methodological Answer: The synthesis of benzonitrile derivatives often involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, a related compound, 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, was synthesized by refluxing 1-(piperidin-4-yl)piperidine with 4-fluorobenzonitrile in DMSO, followed by aqueous workup and crystallization . For brominated analogs like the target compound, bromination steps using reagents like N-bromosuccinimide (NBS) or bromine in controlled conditions (e.g., dichloromethane at 0°C) may be required. Key parameters include:

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2220–2240 cm⁻¹) and tertiary amine (N(CH₃)₂) vibrations (~2760–2820 cm⁻¹). Bromine substituents may show C-Br stretches ~500–600 cm⁻¹ .

- NMR :

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Br or dimethylamino groups) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what packing forces dominate its crystal lattice?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming stereochemistry and molecular conformation. For example, in the structurally similar 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, both piperidine rings adopt chair conformations, with the nitrile group oriented perpendicular to the aromatic plane. Crystal packing is dominated by van der Waals interactions and weak C–H···π contacts (Fig. 1 in ). Key steps include:

Q. What strategies can address contradictions in pharmacological activity data for brominated benzonitrile derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from variations in assay conditions or structural modifications. For example:

- SAR Analysis : Compare substituent effects; the dimethylamino-piperidine moiety in the target compound may enhance blood-brain barrier penetration compared to non-alkylated analogs .

- Assay Validation : Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or receptor-binding studies.

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase inhibitors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like JAK3 or MDM2. The bromine atom may occupy hydrophobic pockets, while the nitrile group forms hydrogen bonds with catalytic lysines .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。